The synthesis of 3-(4-Fluorobenzyloxy)phenylacetic acid can be approached through several methods. One notable strategy involves the diazotization and subsequent hydrolysis of fluoroaniline derivatives.
The molecular structure of 3-(4-Fluorobenzyloxy)phenylacetic acid can be described as follows:
3-(4-Fluorobenzyloxy)phenylacetic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 3-(4-Fluorobenzyloxy)phenylacetic acid is primarily linked to its biological activity as an aldose reductase inhibitor. Aldose reductase plays a crucial role in glucose metabolism, and its inhibition can help manage complications associated with diabetes by preventing excessive sorbitol accumulation.
The physical and chemical properties of 3-(4-Fluorobenzyloxy)phenylacetic acid include:
3-(4-Fluorobenzyloxy)phenylacetic acid has several scientific applications:
3-(4-Fluorobenzyloxy)phenylacetic acid is the systematic name under IUPAC guidelines, indicating a phenylacetic acid backbone substituted at the meta-position with a (4-fluorobenzyl)oxy moiety. Its molecular formula is C₁₅H₁₃FO₃, with a molecular weight of 260.26 g/mol. Key identifiers include:
Table 1: Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 125721-49-5 |
SMILES | FC1=CC=C(C=C1)COC2=CC(=CC=C2)CC(=O)O |
InChIKey | CELQIKDLMWUHKP-UHFFFAOYSA-N |
The structure features a planar phenylacetic acid group linked via an ether bond to a 4-fluorobenzyl unit, enhancing electronic delocalization and steric accessibility for molecular interactions [3] [7] [8].
Experimental data on this compound is limited, but computational and analogous studies provide insights:
Table 2: Thermal and Physical Properties
Property | Value | Conditions/Notes |
---|---|---|
Density | 1.265 g/cm³ | Solid state |
Boiling Point | 422.6°C | At 760 mmHg (estimated) |
Flash Point | 209.4°C | -- |
LogP | 3.03 | Measure of lipophilicity |
No explicit discovery timeline is documented for 3-(4-fluorobenzyloxy)phenylacetic acid. Its synthesis emerged from medicinal chemistry efforts in the late 20th century, particularly in developing phenylacetic acid derivatives as enzyme inhibitors. Early work focused on unsubstituted phenylacetic acid—a known plant auxin and pharmaceutically active scaffold [2]. The introduction of the 4-fluorobenzyloxy group aimed to enhance target binding affinity and metabolic stability, driven by fluorine’s electronegativity and steric minimalism. The compound was likely first prepared via etherification of 3-hydroxyphenylacetic acid with 4-fluorobenzyl bromide, a method refined in the 2000s [5] [8].
This compound is a pharmacologically active scaffold designed to inhibit aldose reductase (ALR2), a key enzyme in diabetic complications. In polyol pathway hyperactivity, ALR2 converts glucose to sorbitol, causing osmotic stress in tissues like nerves and lenses. Inhibitors mitigate complications (e.g., neuropathy, cataracts) without hypoglycemia risk [5].
Table 3: Key Bioactivity Data
Target Enzyme | Biological Activity | Significance |
---|---|---|
Aldose reductase | IC₅₀ ~1.07 μM | Prevents sorbitol accumulation in diabetes |
The compound serves as:
Despite its potential, industrial use remains niche due to regulatory controls on phenylacetic acid derivatives (precursors in illicit synthesis) [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7